N-Allyl-5-methylisoxazole-4-carboxamide
Description
N-Allyl-5-methylisoxazole-4-carboxamide is a heterocyclic compound featuring a 5-methylisoxazole core substituted at the 4-position with a carboxamide group, where the nitrogen of the amide is further modified with an allyl chain. Its IUPAC name is 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(prop-2-en-1-yl)-1H-1,2,3-triazole-4-carboxamide (CAS: 951899-63-1) . This compound is synthesized via coupling reactions involving activated carboxylic acid intermediates and allylamine, utilizing reagents such as HATU or EDCl .
Properties
CAS No. |
167538-17-2 |
|---|---|
Molecular Formula |
C8H10N2O2 |
Molecular Weight |
166.18 |
IUPAC Name |
5-methyl-N-prop-2-enyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C8H10N2O2/c1-3-4-9-8(11)7-5-10-12-6(7)2/h3,5H,1,4H2,2H3,(H,9,11) |
InChI Key |
NBPJOMKKXIHSPG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NO1)C(=O)NCC=C |
Synonyms |
4-Isoxazolecarboxamide,5-methyl-N-2-propenyl-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Substituent Effects
The compound’s closest analogs involve modifications to the isoxazole core, carboxamide substituents, or aromatic moieties. Key comparisons include:
Substituent Variations on the Isoxazole Core
- 5-Methylisoxazole Derivatives: N-Allyl-5-methylisoxazole-4-carboxamide: Allyl group enhances hydrophobicity (logP ~2.1 estimated) compared to smaller alkyl groups. 9-(5-Amino-3-methylisoxazol-4-yl)-7-chloro-3,3-dimethyltetrahydro-1H-xanthen-1-one (11g): Chlorine and dimethyl groups increase molecular weight (MW: 358.8 g/mol) and melting point (mp: 217–218°C) . 9-(5-{[(2-Hydroxy-5-nitrophenyl)methyl]amino}-3-methylisoxazol-4-yl)-3,3-dimethyl-7-nitro-1H-naphthalen-1-one (12j): Nitro groups elevate mp (214–215°C) due to enhanced intermolecular dipole interactions .
Carboxamide Substitutions
- Allyl vs. Bulky substituents (e.g., benzyl or chlorophenyl groups) reduce solubility in polar solvents but improve thermal stability .
Physicochemical Properties
Key Observations :
- Molecular Weight : Increases with halogen (Cl, Br) or nitro substituents.
- Melting Points : Positively correlated with hydrogen-bonding groups (e.g., hydroxyl, nitro) and aromatic bulk. Allyl derivatives generally have lower thermal stability.
Spectroscopic and Analytical Data
- NMR Spectroscopy :
- Mass Spectrometry :
- Elemental Analysis: Minor discrepancies (<0.5%) between calculated and observed C/H/N values are common due to synthesis impurities, as seen in 12j (C: 58.6% calc. vs. 58.3% obs.) .
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